Cas no 951891-62-6 (3,5-Dichloro-4'-iodobenzophenone)

3,5-Dichloro-4'-iodobenzophenone is a halogenated benzophenone derivative characterized by its distinct substitution pattern, featuring chlorine atoms at the 3- and 5-positions and an iodine atom at the 4'-position of the phenyl ring. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple halogens offers reactivity for further functionalization, such as cross-coupling reactions, while the iodine substituent provides a handle for selective modifications. Its crystalline solid form and well-defined molecular structure ensure consistent performance in synthetic applications. Suitable for research and industrial use, it is handled under standard laboratory conditions with appropriate safety precautions.
3,5-Dichloro-4'-iodobenzophenone structure
951891-62-6 structure
Product Name:3,5-Dichloro-4'-iodobenzophenone
CAS No:951891-62-6
MF:C13H7Cl2IO
MW:377.004554033279
CID:4722591
Update Time:2025-06-07

3,5-Dichloro-4'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 3,5-DICHLORO-4'-IODOBENZOPHENONE
    • (3,5-Dichlorophenyl)(4-iodophenyl)methanone
    • BC4182217
    • 3,5-Dichloro-4'-iodobenzophenone
    • Inchi: 1S/C13H7Cl2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
    • InChI Key: YCWWFCJJAJVPGJ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(C1C=C(C=C(C=1)Cl)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Topological Polar Surface Area: 17.1

3,5-Dichloro-4'-iodobenzophenone Pricemore >>

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Additional information on 3,5-Dichloro-4'-iodobenzophenone

3,5-Dichloro-4'-iodobenzophenone (CAS No. 951891-62-6): A Comprehensive Overview

3,5-Dichloro-4'-iodobenzophenone (CAS No. 951891-62-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its unique structure featuring dichloro and iodo substituents, has been the subject of numerous studies due to its potential applications in various scientific and industrial domains.

The chemical structure of 3,5-Dichloro-4'-iodobenzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 5 positions of one benzene ring and an iodine atom at the 4' position of the other benzene ring. This specific arrangement of substituents imparts unique physical and chemical properties to the molecule, making it a valuable building block in synthetic chemistry.

In recent years, 3,5-Dichloro-4'-iodobenzophenone has been extensively studied for its potential in pharmaceutical research. One of the key areas of interest is its use as an intermediate in the synthesis of novel drugs. The presence of halogen substituents, particularly chlorine and iodine, provides multiple points for functionalization and derivatization, enabling the creation of a wide range of bioactive compounds.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 3,5-Dichloro-4'-iodobenzophenone as a key intermediate in the development of anti-cancer agents. Researchers found that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The iodine substituent, in particular, played a crucial role in enhancing the biological activity and selectivity of these derivatives.

Beyond its pharmaceutical applications, 3,5-Dichloro-4'-iodobenzophenone has also found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics and photovoltaic devices. Studies have shown that compounds derived from 3,5-Dichloro-4'-iodobenzophenone can be used to improve the efficiency and stability of organic solar cells.

The synthesis of 3,5-Dichloro-4'-iodobenzophenone typically involves a multi-step process that includes halogenation reactions and coupling steps. One common synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with 4-iodophenylboronic acid using a palladium-catalyzed coupling reaction. This method provides high yields and good purity, making it suitable for large-scale production.

In terms of safety and handling, it is important to note that while 3,5-Dichloro-4'-iodobenzophenone is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation.

The market demand for 3,5-Dichloro-4'-iodobenzophenone is expected to grow in the coming years driven by its increasing applications in pharmaceuticals and materials science. Key players in the industry are investing heavily in research and development to explore new uses for this compound and to optimize its synthesis methods.

In conclusion, 3,5-Dichloro-4'-iodobenzophenone (CAS No. 951891-62-6) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure makes it an invaluable tool in synthetic chemistry, pharmaceutical research, and materials science. As ongoing research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in various scientific and industrial fields.

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